molecular formula C6H6BrNO B1269491 2-Amino-4-Bromophenol CAS No. 40925-68-6

2-Amino-4-Bromophenol

Cat. No. B1269491
CAS RN: 40925-68-6
M. Wt: 188.02 g/mol
InChI Key: JHRIPENGTGSNPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Amino-4-Bromophenol involves innovative methods and chemical reactions. For instance, CuCN-mediated cascade cyclization of 4-(2-bromophenyl)-2-butenoates has been used to efficiently synthesize substituted naphthalene amino esters, indicating a method that might be adaptable for 2-Amino-4-Bromophenol or its derivatives (Reddy et al., 2013). Additionally, Schiff base monomers derived from 4-bromobenzaldehyde have been synthesized, showcasing methods that could be pertinent to the synthesis of related compounds (Kaya et al., 2012).

Molecular Structure Analysis

Investigations into the molecular structure of bromophenol derivatives reveal detailed insights. For example, the crystal structure of Schiff base compounds like 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol has been determined, offering a glimpse into the structural intricacies that might apply to 2-Amino-4-Bromophenol (Khalaji et al., 2017).

Chemical Reactions and Properties

The chemical properties of bromophenols and related compounds, including their reactivity and interaction with various chemical agents, are crucial for understanding their behavior in different contexts. For example, the synthesis and characterization of poly(iminophenol)s from 4-bromobenzaldehyde discuss thermal, optical, electrochemical, and fluorescent properties, highlighting the multifaceted chemical nature of these compounds (Kaya et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are fundamental for the practical application and understanding of 2-Amino-4-Bromophenol. Studies on similar compounds offer insights into how these properties are examined and reported in the scientific literature.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and the mechanisms of reactions, are essential for comprehensively understanding 2-Amino-4-Bromophenol. Research on analogous substances, such as bromophenols coupled with amino acids or nucleosides, provides examples of how these properties can be explored and characterized (Zhao et al., 2005).

Scientific Research Applications

Anticancer Activities

2-Amino-4-Bromophenol derivatives have shown promise in cancer research. For instance, a novel bromophenol derivative, BOS-102, exhibited significant anticancer activities on human lung cancer cell lines. It was effective in inducing cell cycle arrest and apoptosis in cancer cells through mechanisms involving reactive oxygen species generation and modulation of signaling pathways like PI3K/Akt and MAPK (Guo et al., 2018).

Antioxidant Effects

Bromophenols isolated from red algae, including derivatives of 2-Amino-4-Bromophenol, have been studied for their antioxidant properties. Compounds such as 2,3-dibromo-4,5-dihydroxybenzylaldehyde showed potent antioxidant activity in various assays, highlighting their potential as natural antioxidants (Olsen et al., 2013).

Photoreaction Studies

The photoreaction mechanisms of 2-bromophenols, including compounds similar to 2-Amino-4-Bromophenol, have been investigated using low-temperature matrix-isolation infrared spectroscopy. This research helps in understanding the photochemical behavior of bromophenols, which can be relevant in environmental and industrial contexts (Akai et al., 2002).

Enzyme Inhibition

Bromophenols, including those related to 2-Amino-4-Bromophenol, have been studied for their inhibitory effects on enzymes like carbonic anhydrases and cholinesterases. These studies are important for developing potential therapeutic agents for conditions like glaucoma, epilepsy, and Alzheimer's disease (Öztaşkın et al., 2017).

Environmental Fate and Treatment

Research on the oxidative degradation of bromophenols, including those similar to 2-Amino-4-Bromophenol, provides insights into their environmental fate, particularly in aquatic environments. This knowledge is crucial for developing effective water treatment methods to remove these compounds from the environment (Evans & Dellinger, 2005).

Safety And Hazards

2-Amino-4-Bromophenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes .

Future Directions

2-Amino-4-Bromophenol is used in various research applications. It is used in the synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives as protein tyrosine phosphatase 1B inhibitors . It is also used in the preparation of lipophilic deoxy-xylulose-phosphate reductoisomerase inhibitors . Future research may explore more applications of this compound in different fields of chemistry.

properties

IUPAC Name

2-amino-4-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRIPENGTGSNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326075
Record name 2-Amino-4-Bromophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-Bromophenol

CAS RN

40925-68-6
Record name 40925-68-6
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Record name 2-Amino-4-Bromophenol
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Record name 2-Amino-4-bromophenol
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Synthesis routes and methods I

Procedure details

To a stirred solution of 4-bromo-2-nitrophenol (5.00 g, 22.9 mmol) in MeOH (120 mL) was added tin(II) chloride dihydrate (15.53 g, 68.8 mmol). The reaction mixture was heated at reflux and monitored by LC/MS. When significant reduction was complete, the reaction mixture was cooled to rt, poured over ice, and made basic (pH 9) with 50% saturated NaHCO3. The aqueous layer was extracted with EtOAc (2×150 mL) and the combined extracts washed with brine, dried over MgSO4, filtered, and concentrated in vacuo to give 2-amino-4-bromophenol as a dark gray solid. 1H NMR (CDCl3, 300 MHz) δ 9.29 (br s, 1H), 6.71 (d, 1H), 6.56 (d, 1H), 6.49 (dd, 1H), 4.83 (br s, 2H).
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Synthesis routes and methods II

Procedure details

A portion of 4-bromophenol is converted to 4-bromo-2-nitrophenol by the method described in Rec. Trav. Chim. 29, 187(1910). A 28 g. portion of 4-bromo-2-nitrophenol is dissolved in 280 ml. of acetone. A 280 ml. portion of water and 112 g. of Na2S2O4 are added with stirring. The mixture is refluxed for 2 hours, cooled to room temperature and extracted six times with ether. The ether extracts are washed twice with brine, dried over magnesium sulfate and recrystallized from a mixture of charcoal and 400 ml. of water giving an oil. This oil is redissolved in 600 ml. of water, cooled to 0° C. and filtered giving 5-bromo-2-hydroxyaniline as tan crystals.
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Synthesis routes and methods III

Procedure details

A mixture of compound 4-bromo-2-nitrophenol (1 g, 4.59 mmol) and SnCl2 (5.2 g, 22.9 mmol) in ethanol (10 mL) was stirred at 70° C. for 2 h. After cooled down, the mixture was diluted with water (100 mL), adjusted to pH 7 with saturated aqueous NaHCO3 and extracted with ethyl acetate (100 mL). The organic layer was washed with brine (50 mL), dried over Na2SO4, concentrated to give 2-amino-4-bromophenol (770 mg, 89%) as a grey solid. LCMS: 188 [M+1]+. 1H NMR (400 MHz, DMSO-d6) δ 4.79 (s, 2H), 6.48 (dd, J1=2.4 Hz, J2=8.4 Hz, 1H), 6.55 (d, J=8.4 Hz, 1H), 6.71 (d, J=2.4 Hz, 1H), 9.26 (s, 1H).
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1 g
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Synthesis routes and methods IV

Procedure details

A solution of KOH (5.14 g, 91.7 mmol) in water (33 mL) was added to 4-bromo-2-nitrophenol (Aldrich, 1.00 g, 4.59 mmol). Sodium hydrosulfite (7.98 g, 45.9 mmol) was added in one portion. The mixture was stirred at RT for 30 min. and poured into ethyl acetate (25 mL). The layers were partitioned and the aqueous layer was extracted with ethyl acetate (4×25 mL). The combined organic layers were dried (Na2SO4), filtered and concentrated to give 488 mg (56%) of the title compound which was used without further purification: 1H NMR (CDCl3, 400 MHz) δ 6.77 (d, 1H, J=2.1 Hz), 6.65 (dd, 1H, J=8.3, 2.5 Hz), 6.52 (d, 1H, J=8.3 Hz); 13C NMR (CDCl3, 100 MHz) δ 144.0, 136.6, 121.7, 118.7, 116.2, 112.1; MS (Cl) m/z 188.0 (M+1); HPLC retention time=1.10 min.
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25 mL
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56%

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-Bromophenol
Reactant of Route 2
2-Amino-4-Bromophenol
Reactant of Route 3
2-Amino-4-Bromophenol
Reactant of Route 4
2-Amino-4-Bromophenol
Reactant of Route 5
Reactant of Route 5
2-Amino-4-Bromophenol
Reactant of Route 6
Reactant of Route 6
2-Amino-4-Bromophenol

Citations

For This Compound
83
Citations
VS Sawant, H Park, SY Baek, J Lee… - Bulletin of the Korean …, 2019 - researchgate.net
… 5-Substituted benzoxazoles 4 were synthesized in three steps from 2-amino-4-bromophenol 1 (Scheme 1). 2-Amino-4-bromophenol 1 underwent cyclization by reaction with CH(OMe)3 …
Number of citations: 1 www.researchgate.net
AA Berezin, PA Koutentis - Tetrahedron, 2011 - Elsevier
… of NS2028 2 started from available 2-amino-4-bromophenol 3 and gave the target compound in 64% overall yield. The synthesis involved treatment of 2-amino-4-bromophenol 3 with 2-…
Number of citations: 7 www.sciencedirect.com
H Irving, AR Pinnington - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… After removal of the catalyst the filtered solution was concentrated on a water-bath, 2-amino-4bromophenol separating as orange needles which, after recrystallisation from hot water (…
Number of citations: 13 pubs.rsc.org
VV Pelipko, RI Baichurin, RP Kustin… - Chemistry of …, 2018 - Springer
… Product 7b was obtained analogously to the method for the synthesis of compound 7а from 2-amino-4-bromophenol (5b) (584 mg, 3.10 mmol), nitroacrylate 1b (584 mg, 3.10 mmol), …
Number of citations: 9 link.springer.com
MA Estiarte, RJ Johnson, CJ Kaub, S Gowlugari… - …, 2012 - pubs.rsc.org
… 2-amino-4-bromophenol in two steps. Displacement with a multitude of amines gave final compounds for testing (Scheme 3). When the 2-substituent was fixed to an isoindoline moiety, …
Number of citations: 14 pubs.rsc.org
YI Openda, R Matshitse, T Nyokong - Photochemical & Photobiological …, 2020 - Springer
… of 2-amino-4-bromophenol and 4-nitrophthalontrile under an argon atmosphere using K2CO3 as the base in dry DMF at 60 C for 16 h.The preparation of new phthalocyanines 2 and 3 …
Number of citations: 12 link.springer.com
Z Yunyao, LOU Yang, LIU Xiaoyun, LI Rumeng… - 功能高分子 …, 2021 - gngfzxb.ecust.edu.cn
Using 2-amino-4-bromophenol, 4-cyanobenzaldehyde, p-bromobenzaldehyde and (trimethylsilyl) acetylene as raw materials, two new thermosetting benzoxazole resins, benzoxazole …
Number of citations: 0 gngfzxb.ecust.edu.cn
LC RAIFORD, K ALEXANDER - The Journal of Organic Chemistry, 1940 - ACS Publications
When two different acyl radicals derived from carboxylic acids are introduced into an orf/to-aminophenol, only one mixed diacyl derivative can generally be obtained, regardless of the …
Number of citations: 7 pubs.acs.org
E Bagdatli, E Altuntas, U Sayin - Journal of Molecular Structure, 2017 - Elsevier
… coupling reaction of 5-pyrazolone compound (1) [44] and the diazonium salt of 2-hydroxy- substituted aryl amines: 2-Aminophenol, 2-amino-4-chlorophenol; 2-amino-4-bromophenol …
Number of citations: 35 www.sciencedirect.com
K Zilbeyaz, N Stellenboom, M Guney… - … Anatolian Journal of …, 2018 - dergipark.org.tr
… 2-amino-4methylphenol and 2-amino-4-bromophenol were purchased from Sigma-Aldrich and used as received without further purification. All other chemicals and solvents were …
Number of citations: 2 dergipark.org.tr

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